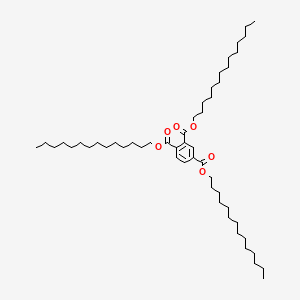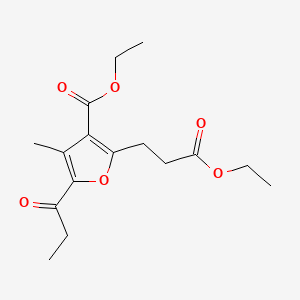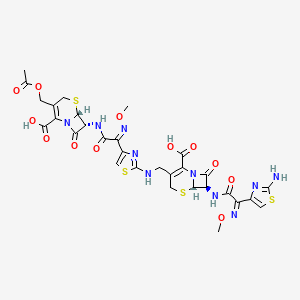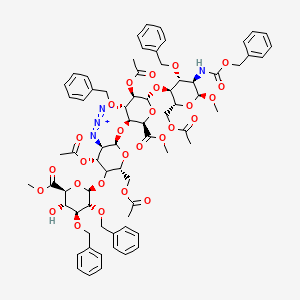
3-(2-Chlorophenyl)-2,2-difluoro-3-hydroxybutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Chlorophenyl)-2,2-difluoro-3-hydroxybutanoic acid, commonly referred to as 3-CF2HBA, is an important organic compound used in a variety of scientific and industrial applications. It is a colorless and odorless liquid that is soluble in water and is an important intermediate in the synthesis of pharmaceuticals and other organic compounds. 3-CF2HBA has a wide range of applications in the fields of biochemistry, physiology, and chemical engineering due to its unique properties.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway of 3-(2-Chlorophenyl)-2,2-difluoro-3-hydroxybutanoic acid involves the conversion of commercially available starting materials to the final product through a series of chemical reactions.
Starting Materials
2-Chlorophenol, 2,2-Difluoropropionic acid, Sodium hydroxide, Sodium borohydride, Hydrochloric acid, Ethanol, Sodium carbonate, Sodium bicarbonate, Sodium chloride, Wate
Reaction
Step 1: Conversion of 2-Chlorophenol to 2-Chlorobenzene, 2-Chlorophenol + Sodium hydroxide → 2-Chlorobenzene + Water, Step 2: Conversion of 2-Chlorobenzene to 2-Chloro-α,α-difluorotoluene, 2-Chlorobenzene + 2,2-Difluoropropionic acid + Sodium borohydride → 2-Chloro-α,α-difluorotoluene, Step 3: Conversion of 2-Chloro-α,α-difluorotoluene to 3-(2-Chlorophenyl)-2,2-difluoro-3-hydroxybutanoic acid, 2-Chloro-α,α-difluorotoluene + Hydrochloric acid + Ethanol → 3-(2-Chlorophenyl)-2,2-difluoro-3-hydroxybutanoic acid + Sodium chloride, Step 4: Purification of the final product, 3-(2-Chlorophenyl)-2,2-difluoro-3-hydroxybutanoic acid + Sodium carbonate + Sodium bicarbonate + Water → Purified 3-(2-Chlorophenyl)-2,2-difluoro-3-hydroxybutanoic acid + Sodium chloride + Carbon dioxide
Wissenschaftliche Forschungsanwendungen
3-CF2HBA is widely used in scientific research due to its unique properties. It is often used as a reagent in the synthesis of other organic compounds, such as pharmaceuticals and other biologically active compounds. It is also used as a starting material in the synthesis of other fluorinated compounds, such as fluorinated polymers and fluorinated surfactants. Furthermore, 3-CF2HBA can be used in the synthesis of chiral compounds, which are important for drug design and development.
Wirkmechanismus
The mechanism of action of 3-CF2HBA is not fully understood. It is believed that the compound is able to interact with proteins and other biomolecules due to its ability to form hydrogen bonds. It is also hypothesized that the compound may be able to interact with proteins and other biomolecules through its ability to form dipole-dipole interactions.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 3-CF2HBA are not yet fully understood. However, it has been shown to have an inhibitory effect on certain enzymes, such as cyclooxygenase-2 (COX-2). It has also been shown to have an anti-inflammatory effect in animal models. In addition, it has been shown to have an inhibitory effect on certain types of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of 3-CF2HBA is its availability and low cost. It is also relatively easy to synthesize, which makes it an ideal starting material for the synthesis of other compounds. Furthermore, its wide range of applications makes it a useful reagent for many different types of scientific research. However, it is important to note that 3-CF2HBA is a highly reactive compound and should be handled with care in the laboratory. In addition, it is important to note that 3-CF2HBA is a potentially toxic compound and should be handled with caution.
Zukünftige Richtungen
Future research on 3-CF2HBA could focus on further elucidating its mechanism of action and exploring its potential applications in drug design and development. In addition, further research could be conducted to investigate the potential toxicity of the compound and to develop methods for its safe handling. Furthermore, research could be conducted to explore the potential applications of 3-CF2HBA in other areas, such as in the synthesis of new materials and in the development of new catalysts. Finally, research could be conducted to further explore the potential biochemical and physiological effects of 3-CF2HBA and to explore its potential therapeutic applications.
Eigenschaften
IUPAC Name |
3-(2-chlorophenyl)-2,2-difluoro-3-hydroxybutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClF2O3/c1-9(16,10(12,13)8(14)15)6-4-2-3-5-7(6)11/h2-5,16H,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGUDPQHZHJRRTQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1Cl)(C(C(=O)O)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chlorophenyl)-2,2-difluoro-3-hydroxybutanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(6-acetyl-2-naphthalenyl)amino]Alanine](/img/structure/B570635.png)



![2-{[(5-Hydroxy-3-pyridinyl)carbonyl]amino}butanoic acid](/img/structure/B570640.png)



![5-[4-(4-Cyanobut-1-yn-1-yl)phenyl]-1-(2,4-dichlorophenyl)-N-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)-4-methyl-1H-pyrazole-3-carboxamide](/img/structure/B570646.png)
![Pyrimido[1,2-a]azepinium, 2,3,4,6,7,8,9,10-octahydro-1-(phenylmethyl)-, tetraphenylborate(1-)](/img/structure/B570648.png)
![2,6-Dimethyl-[1,3]thiazolo[4,5-f][1,3]benzoxazole](/img/structure/B570652.png)

![Tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate](/img/structure/B570656.png)
![(1'R,2'R,3'Ar,6'aS)-2'-[tert-butyl(dimethyl)silyl]oxy-N-[(1S)-2-hydroxy-1-phenylethyl]-5,5-dimethylspiro[1,3-dioxane-2,5'-2,3,3a,4,6,6a-hexahydro-1H-pentalene]-1'-carboxamide](/img/structure/B570658.png)